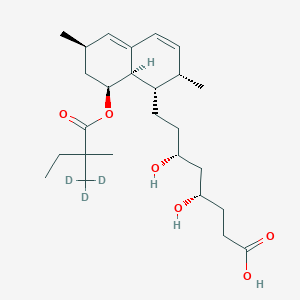![molecular formula C17H15N7O2 B3010671 4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034351-21-6](/img/structure/B3010671.png)
4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide" is a complex molecule that appears to be a derivative of imidazole and triazolopyrazine. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature in many pharmaceutical drugs. Triazolopyrazine is another heterocyclic compound that often features in drug design due to its potential biological activities.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities is described in the first paper. These compounds were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, N-methylation, and further reactions with different carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple rings that include nitrogen atoms. These structures are often associated with a variety of biological activities. The imidazole ring, a component of the compound, is known for its role in drugs due to its resemblance to the adenine part of ATP, making it significant in enzyme inhibition . The triazolopyrazine component is likely to contribute to the compound's potential biological activities, although the specific details are not provided in the papers.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide". However, based on the chemical structure, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis, and reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions. The presence of the hydroxy group may also allow for the formation of hydrogen bonds, which could be relevant in its biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the presence of multiple heterocycles suggests that the compound may have significant aromatic character, which could affect its solubility and stability. The imidazole and triazolopyrazine rings may also influence the compound's pKa and lipophilicity, which are important factors in drug absorption and distribution . The compound's potential for forming hydrogen bonds due to the hydroxy group could also affect its solubility in water and biological fluids.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Synthesis of Pyrazolo[5,1-c]triazines and Other Derivatives : Research on the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives emphasizes the versatility of heterocyclic compounds. These compounds, including those containing the benzofuran moiety, are synthesized via reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The structural confirmation of these compounds is achieved through elemental analyses and spectral data, highlighting the diverse synthetic pathways explored in heterocyclic chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antitumor and Antimicrobial Applications
Antitumor Imidazotetrazines : The synthesis of novel imidazotetrazinones and related compounds explores their potential as antitumor drugs, emphasizing the significance of heterocyclic compounds in medicinal chemistry. Despite varying cytotoxicity levels, the exploration of these compounds contributes to understanding the mode of action of antitumor drugs like temozolomide (Clark et al., 1995).
Anticancer and Antioxidant Agents : The synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines demonstrates their potential as anticancer and antioxidant agents. Specific derivatives have shown moderate anti-proliferation potential and high antioxidant capacity, even exceeding widely used reference antioxidants (Bekircan et al., 2005).
Synthesis Techniques and Chemical Interactions
Desulfurative Cyclization for Imidazo and Triazolopyridines : An efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines through desulfurative cyclization highlights the innovative approaches in heterocyclic compound synthesis. This method offers advantages like mild conditions, short reaction times, and high yields, contributing to the advancement of synthetic chemistry (Ramesha et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazoles and triazoles, have been found to interact with a variety of targets, including enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, imidazole rings are known to form hydrogen bonds and engage in π-stacking interactions, which could contribute to the binding of this compound to its targets .
Biochemical Pathways
Compounds containing imidazole and triazole rings have been found to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism
Pharmacokinetics
For instance, these groups may enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
Similar compounds have been found to exert a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its interaction with targets. Additionally, the presence of other molecules could affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c25-16(13-3-1-12(2-4-13)10-23-7-5-18-11-23)20-9-14-21-22-15-17(26)19-6-8-24(14)15/h1-8,11H,9-10H2,(H,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRZBGNJXBEGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)
![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)



![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

